4-Bromo-2-fluoro-3-methylpyridine
Overview
Description
4-Bromo-2-fluoro-3-methylpyridine is a halogenated pyridine derivative that is of interest in the field of medicinal chemistry due to its potential as a building block for various chemical syntheses. The presence of bromine and fluorine atoms on the pyridine ring makes it a versatile intermediate for cross-coupling reactions and other transformations that are pivotal in the synthesis of complex organic molecules, including pharmaceuticals.
Synthesis Analysis
The synthesis of halogenated pyridines, including derivatives similar to 4-bromo-2-fluoro-3-methylpyridine, has been explored in several studies. For instance, the siloxane-based cross-coupling of bromopyridine derivatives has been demonstrated, where fluoride-promoted, Pd-catalyzed cross-coupling with aryltrialkoxysilanes yields sterically demanding biaryls, which are important for the synthesis of antitumor antibiotics like streptonigrin and lavendamycin . Additionally, the chemoselective functionalization of halopyridines has been achieved through catalytic amination, providing insights into the selective substitution of halogens on the pyridine ring .
Molecular Structure Analysis
The molecular structure of related bromopyridine compounds has been characterized using various analytical techniques. For example, a Schiff base compound derived from a bromopyridine was synthesized and its crystal structure was determined using X-ray single-crystal diffraction. The compound crystallizes in the monoclinic system and its molecular geometry was compared with density functional theory (DFT) calculations, showing that DFT can well reproduce the structure of the compound .
Chemical Reactions Analysis
The reactivity of bromopyridine derivatives under different conditions has been extensively studied. The self-condensation of 4-bromopyridine, for example, leads to the formation of a water-soluble, conjugated polymer, which has potential applications in materials science . Moreover, the synthesis of pentasubstituted pyridines using halogen dance reactions has been reported, highlighting the versatility of halopyridines as intermediates for the introduction of various functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the presence and position of the halogen substituents on the aromatic ring. These properties are crucial for understanding the behavior of these compounds in chemical reactions and their potential applications. The studies provided do not directly report on the physical and chemical properties of 4-bromo-2-fluoro-3-methylpyridine, but they do provide insights into the reactivity patterns of structurally related compounds, which can be extrapolated to understand the properties of the compound [1-10].
Scientific Research Applications
Synthesis and Drug Development
4-Bromo-2-fluoro-3-methylpyridine serves as an essential intermediate in the synthesis of complex organic compounds. For example, it has been employed in the synthesis of cognition-enhancing drugs through efficient functionalization processes, demonstrating its utility in drug development. The compound's ability to undergo reactions such as chlorination, hydrolysis, and methanesulfonylation highlights its versatility in organic synthesis (Pesti et al., 2000).
Chemical Synthesis and Functionalization
The compound is pivotal in the chemical synthesis and functionalization of pyridine derivatives. Studies have shown that 4-Bromo-2-fluoro-3-methylpyridine can be transformed into various pyridine-based derivatives through processes like Suzuki cross-coupling reactions. This demonstrates its role in the creation of novel compounds with potential applications in various fields, including medicinal chemistry and materials science (Ahmad et al., 2017).
Advanced Material Synthesis
In the domain of advanced materials, 4-Bromo-2-fluoro-3-methylpyridine has been utilized as a building block for the synthesis of complex molecular structures. This includes the creation of halogen-rich intermediates for the development of pentasubstituted pyridines, which are of significant interest in medicinal chemistry and other research areas due to their unique chemical properties (Wu et al., 2022).
Biological and Pharmaceutical Research
The versatility of 4-Bromo-2-fluoro-3-methylpyridine extends to biological and pharmaceutical research, where its derivatives are explored for various biological activities. For instance, pyridine-based compounds synthesized from this chemical have been investigated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating the compound's potential in the development of new therapeutic agents (Ahmad et al., 2017).
Safety And Hazards
Future Directions
Fluoropyridines, such as 4-Bromo-2-fluoro-3-methylpyridine, are of interest in the development of new agricultural products and pharmaceuticals due to their improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures is a commonly used chemical modification . Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest toward the development of fluorinated chemicals has steadily increased .
properties
IUPAC Name |
4-bromo-2-fluoro-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLGBXZZABNBNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628748 | |
Record name | 4-Bromo-2-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-3-methylpyridine | |
CAS RN |
128071-79-4 | |
Record name | 4-Bromo-2-fluoro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluoro-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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